Subathizone

Description

Structure

3D Structure

Properties

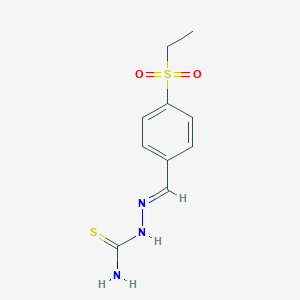

IUPAC Name |

[(E)-(4-ethylsulfonylphenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S2/c1-2-17(14,15)9-5-3-8(4-6-9)7-12-13-10(11)16/h3-7H,2H2,1H3,(H3,11,13,16)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSKMERTTCJJPM-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-55-1 | |

| Record name | Subathizone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Subathizone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Subathizone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUBATHIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSC36V44TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfathiazole's Precision Targeting of Bacterial Folic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfathiazole, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect through the targeted inhibition of folic acid synthesis, a metabolic pathway crucial for bacterial survival. This technical guide provides an in-depth exploration of the molecular mechanism of action of sulfathiazole, focusing on its role as a competitive inhibitor of dihydropteroate synthase (DHPS). We will delve into the quantitative kinetics of this inhibition, detail the experimental protocols for its characterization, and visualize the intricate biochemical pathways and experimental workflows.

Introduction

The discovery of sulfonamides marked a pivotal moment in the history of antimicrobial chemotherapy. These synthetic compounds were the first class of drugs to effectively control systemic bacterial infections. Sulfathiazole, a prominent member of this class, operates by disrupting the de novo synthesis of folic acid in bacteria. Folic acid and its derivatives are essential cofactors in the biosynthesis of nucleic acids (purines and thymidine) and certain amino acids.[1][2] Bacteria must synthesize their own folic acid, as they are generally impermeable to exogenous sources. In contrast, mammals obtain folic acid from their diet, making the bacterial folic acid synthesis pathway an attractive and selective target for antimicrobial agents.[2][3]

The Folic Acid Synthesis Pathway: The Target of Sulfathiazole

The bacterial folic acid synthesis pathway is a multi-step enzymatic process that converts guanosine triphosphate (GTP) into tetrahydrofolate. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4][5] This step is the specific target of sulfathiazole and other sulfonamides.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Sulfathiazole's efficacy stems from its structural similarity to PABA, the natural substrate of DHPS.[6] This structural analogy allows sulfathiazole to bind to the active site of DHPS, acting as a competitive inhibitor. By occupying the active site, sulfathiazole prevents PABA from binding, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid.[1][2] This disruption of a vital metabolic pathway inhibits bacterial growth and replication, a bacteriostatic effect.[2]

References

- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. Characterization of mutations contributing to sulfathiazole resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfathiazole: A Technical Overview of its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfathiazole is a short-acting sulfonamide antibiotic that was widely utilized for the treatment of bacterial infections in the mid-20th century. As a member of the sulfa drug class, it played a crucial role in antimicrobial therapy before the widespread adoption of newer antibiotic classes.[1] Despite a decline in its systemic use in humans due to the development of less toxic alternatives, sulfathiazole remains a compound of significant interest for its historical importance, continued use in veterinary medicine, and as a reference compound in antimicrobial research.[1] This technical guide provides an in-depth analysis of the antibacterial spectrum of sulfathiazole, its mechanism of action, and the experimental protocols used to determine its efficacy.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfathiazole exerts a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria rather than directly killing them, allowing the host's immune system to clear the infection.[2] The primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3]

Bacteria synthesize their own folic acid (vitamin B9), an essential nutrient for DNA synthesis, RNA synthesis, and protein synthesis. A key precursor in this pathway is para-aminobenzoic acid (PABA). Sulfathiazole is a structural analog of PABA and competes with it for the active site of the DHPS enzyme. When sulfathiazole binds to DHPS, it prevents the condensation of PABA with pteridine, thereby blocking the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid. This disruption of the folic acid synthesis pathway halts the production of essential nucleotides and amino acids, leading to the cessation of bacterial cell division and growth.[2][3] This selective toxicity is effective because human cells do not synthesize their own folic acid; they obtain it from their diet, and thus lack the DHPS enzyme targeted by sulfathiazole.[2]

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfathiazole.

Antibacterial Spectrum

Sulfathiazole possesses a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] However, the emergence of widespread resistance has limited its clinical efficacy against many pathogens. Its activity is generally reduced in the presence of pus or tissue breakdown products, which may contain PABA.

The in-vitro efficacy of sulfathiazole is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Quantitative Data on Antibacterial Activity

The following table summarizes available MIC data for sulfathiazole against various bacterial species. It is important to note that as an older antibiotic, comprehensive contemporary MIC data is limited, and values can vary significantly between different strains of the same species.

| Bacterial Species | Gram Stain | Type | MIC (µg/mL) | Reference |

| Haemophilus parasuis | Negative | Bacteria | 32 - 512 | [4] |

| Escherichia coli | Negative | Bacteria | Data not available | |

| Pseudomonas aeruginosa | Negative | Bacteria | Generally resistant | |

| Staphylococcus aureus | Positive | Bacteria | Data not available | |

| Streptococcus pyogenes | Positive | Bacteria | Data not available |

Note: The widespread use of sulfathiazole has led to significant resistance, and susceptibility can vary. The MIC for many common pathogens often exceeds clinically achievable concentrations.

Experimental Protocols for Determining Antibacterial Spectrum

The antibacterial activity of sulfathiazole, particularly the MIC, is determined using standardized laboratory procedures as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The two most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for quantitative susceptibility testing.

-

Preparation of Sulfathiazole Stock Solution: A stock solution of sulfathiazole is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest concentration to be tested.

-

Serial Dilutions: Two-fold serial dilutions of the sulfathiazole solution are prepared in a 96-well microtiter plate. Each well will contain 50 µL or 100 µL of the diluted antibiotic.

-

Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: The microtiter plate wells are inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is determined as the lowest concentration of sulfathiazole at which there is no visible growth (turbidity) of the bacteria.

Caption: Workflow for the broth microdilution method to determine MIC.

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant).

-

Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Paper disks impregnated with a standardized concentration of sulfathiazole are placed on the surface of the agar.

-

Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters. This diameter is then compared to standardized interpretive charts (e.g., from CLSI) to classify the organism as susceptible, intermediate, or resistant to sulfathiazole.

Conclusion

Sulfathiazole is a bacteriostatic agent with a broad spectrum of activity that functions by competitively inhibiting dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. While its clinical utility has diminished due to the prevalence of bacterial resistance and the availability of more effective and safer antibiotics, it remains a valuable tool in veterinary medicine and a foundational compound for understanding antimicrobial mechanisms. The standardized protocols of broth microdilution and disk diffusion are essential for evaluating its in-vitro efficacy and for ongoing surveillance of antimicrobial resistance patterns.

References

- 1. Evaluating the effect of antibiotics sub-inhibitory dose on Pseudomonas aeruginosa quorum sensing dependent virulence and its phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Effects of Sub-inhibitory Antibiotic Concentrations on Pseudomonas aeruginosa: Reduced Susceptibility Due to Mutations [frontiersin.org]

- 4. Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Wonder Drug: A Technical History of Sulfathiazole

An in-depth guide for researchers, scientists, and drug development professionals on the historical development, mechanism of action, and eventual decline of sulfathiazole, a pioneering antibiotic that shaped the landscape of antimicrobial therapy.

Introduction

Sulfathiazole, a member of the sulfonamide class of antibiotics, emerged in the late 1930s as a groundbreaking therapeutic agent in the fight against bacterial infections.[1] Before the widespread availability of penicillin, sulfa drugs were among the first effective systemic antimicrobials, dramatically reducing morbidity and mortality from previously life-threatening diseases.[1] This technical guide delves into the historical development of sulfathiazole, from its synthesis and mechanism of action to its clinical applications and the factors that led to its eventual decline in use.

Discovery and Development

The journey of sulfathiazole is rooted in the discovery of Prontosil in the early 1930s by German chemist Gerhard Domagk.[2] Prontosil, an azo dye, was found to be effective against streptococcal infections in mice and later in humans.[2] Subsequent research revealed that Prontosil was metabolized in the body to para-aminobenzenesulfonamide, also known as sulfanilamide, the active antibacterial compound.[2] This discovery spurred the synthesis of thousands of sulfanilamide derivatives, leading to the development of more potent and less toxic compounds, including sulfathiazole.

Chemical Synthesis

The industrial synthesis of sulfathiazole in the 1940s was a multi-step process. While various specific methods existed, a common pathway is outlined below.

Experimental Protocol: Historical Synthesis of Sulfathiazole

A prevalent method for synthesizing sulfathiazole during its peak usage involved the following key steps, derived from patent literature of the era:

-

Preparation of p-Acetamidobenzenesulfonyl Chloride: The synthesis typically began with the chlorosulfonation of acetanilide. Acetanilide was reacted with an excess of chlorosulfonic acid at a controlled temperature. The resulting mixture was then poured over ice to precipitate the p-acetamidobenzenesulfonyl chloride. The crude product was filtered, washed with cold water, and dried.

-

Condensation with 2-Aminothiazole: The p-acetamidobenzenesulfonyl chloride was then condensed with 2-aminothiazole. This reaction was often carried out in the presence of a base, such as pyridine or sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction.[3] The reaction mixture was stirred for several hours to ensure complete reaction.

-

Hydrolysis of the Acetyl Group: The resulting N-acetylsulfathiazole was then hydrolyzed to remove the acetyl protecting group and yield the active sulfathiazole. This was typically achieved by heating the N-acetylsulfathiazole with an aqueous solution of a strong acid (like hydrochloric acid) or a base (like sodium hydroxide).[4]

-

Purification: The crude sulfathiazole was then purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the final product as a white crystalline powder.[5]

dot

Mechanism of Action

Sulfathiazole, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[6] This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[6]

The mechanism relies on the structural similarity between sulfathiazole and para-aminobenzoic acid (PABA), the natural substrate for DHPS.[7] Sulfathiazole competes with PABA for the active site of the enzyme, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[7] This disruption of the folic acid synthesis pathway ultimately inhibits bacterial growth and replication.[6] Human cells are not affected by sulfonamides because they obtain folic acid from their diet and do not possess the DHPS enzyme.[6]

dot

Clinical Use and Efficacy

Sulfathiazole was widely used for a variety of bacterial infections, administered both orally and topically.[8] It was a primary treatment for conditions such as pneumococcal pneumonia, meningococcal meningitis, and various streptococcal infections.[2][9] It was also used to treat urinary tract infections and as a topical agent for skin infections.[6]

| Infection Type | Typical Adult Dosage (Oral) | Notes |

| Pneumonia | 4 g initial dose, then 1 g every 4 hours | Dosage was often adjusted based on the severity of the infection and patient response. |

| Meningitis | 4-6 g initial dose, then 1-1.5 g every 4 hours | Higher doses were used to ensure adequate penetration into the cerebrospinal fluid. |

| Urinary Tract Infections | 2-4 g daily in divided doses | Fluid intake was encouraged to prevent crystalluria. |

| Streptococcal Infections | 4-6 g daily in divided doses | Treatment duration varied depending on the site and severity of the infection. |

Antimicrobial Susceptibility Testing

The effectiveness of sulfathiazole and other early antibiotics was determined using antimicrobial susceptibility testing (AST). The two primary methods used during this era were broth dilution and agar diffusion.

Experimental Protocol: Historical Broth Dilution Susceptibility Test

-

Preparation of Antibiotic Dilutions: A series of tubes containing sterile nutrient broth were prepared. A stock solution of sulfathiazole was serially diluted in these tubes to create a range of decreasing concentrations.

-

Inoculation: Each tube was inoculated with a standardized suspension of the bacterial isolate being tested. A control tube containing no antibiotic was also inoculated to ensure the viability of the bacteria.

-

Incubation: The tubes were incubated at 37°C for 18-24 hours.

-

Reading Results: The tubes were visually inspected for turbidity (cloudiness), which indicated bacterial growth. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of sulfathiazole that prevented visible growth.

dot

Experimental Protocol: Historical Agar Diffusion (Disk) Susceptibility Test

-

Preparation of Agar Plate: A sterile petri dish containing a suitable agar medium (like Mueller-Hinton agar) was uniformly inoculated with a standardized suspension of the test bacterium to create a bacterial lawn.

-

Application of Antibiotic Disk: A small paper disk impregnated with a known concentration of sulfathiazole was placed on the surface of the agar.

-

Incubation: The plate was incubated at 37°C for 18-24 hours.

-

Reading Results: During incubation, the antibiotic diffused from the disk into the agar. If the bacteria were susceptible to the antibiotic, a clear circular area of no growth, known as the zone of inhibition, would appear around the disk. The diameter of this zone was measured to determine the degree of susceptibility (susceptible, intermediate, or resistant) by comparing it to standardized charts.

Decline in Use

The prominence of sulfathiazole as a frontline antibiotic began to wane due to several key factors:

-

Bacterial Resistance: Widespread use of sulfathiazole led to the emergence of resistant bacterial strains.[8] Bacteria developed resistance primarily through mutations in the folP gene, which codes for the DHPS enzyme.[10] These mutations resulted in an altered enzyme that had a lower affinity for sulfonamides but could still bind to PABA, allowing folic acid synthesis to continue.[10]

-

Adverse Effects: Sulfathiazole was associated with a range of side effects. Common adverse reactions included gastrointestinal disturbances and hypersensitivity reactions such as skin rashes.[6][11] More severe, though less common, side effects included crystalluria (the formation of crystals in the urine) leading to kidney damage, and serious skin conditions like Stevens-Johnson syndrome.[6][12]

-

The 1941 Sulfathiazole Disaster: A significant event that highlighted the need for stringent manufacturing controls was the 1941 sulfathiazole disaster. Tablets of sulfathiazole manufactured by the Winthrop Chemical Company were contaminated with the sedative phenobarbital, leading to hundreds of deaths and injuries.[11][13] This tragedy was a major impetus for the development and implementation of Good Manufacturing Practices (GMPs) in the pharmaceutical industry.[11][13]

-

Advent of Penicillin and Other Antibiotics: The discovery and mass production of penicillin in the 1940s provided a more potent and generally safer alternative to sulfonamides for many infections.[7] The subsequent development of a wide array of other antibiotic classes further displaced sulfathiazole from mainstream clinical use.

Conclusion

Sulfathiazole holds a significant place in the history of medicine. As one of the earliest effective systemic antibacterial agents, it saved countless lives and ushered in the era of antimicrobial chemotherapy. Its story also serves as a crucial lesson in the evolution of bacterial resistance, the importance of drug safety, and the relentless need for innovation in the face of infectious diseases. While no longer a primary therapeutic agent, the study of sulfathiazole's historical trajectory provides valuable insights for today's researchers and drug development professionals as they navigate the ongoing challenges of antimicrobial resistance and the quest for new and effective treatments.

References

- 1. A method for determining bacterial resistance and susceptibility to sulfonamides and penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. US2592859A - Sulfathiazole preparation - Google Patents [patents.google.com]

- 4. US2592860A - Process for preparing sulfathiazole - Google Patents [patents.google.com]

- 5. clsjournal.ascls.org [clsjournal.ascls.org]

- 6. What are the side effects of Sulfathiazole? [synapse.patsnap.com]

- 7. The history of bacterial meningitis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates [frontiersin.org]

- 9. The 1941 sulfathiazole disaster and the birth of good manufacturing practices. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. The 1941 sulfathiazole disaster and the birth of good manufacturing practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e-lactancia.org [e-lactancia.org]

- 13. The 1941 Sulfathiazole Disaster and the Birth of Good Manufacturing Practices | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]

Pharmacokinetics and pharmacodynamics of sulfathiazole

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sulfathiazole

Introduction

Sulfathiazole is a short-acting sulfonamide antibiotic that was historically used for the treatment of a wide range of bacterial infections.[1][2] Although its systemic use in humans has largely been superseded by newer, less toxic alternatives, it remains a subject of interest in veterinary medicine and for specific topical applications.[1][3] Sulfonamides, as a class, were the first modern antimicrobial agents and function as bacteriostatic drugs.[4] This guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of sulfathiazole, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: The Mechanism of Action

The primary mechanism of action for sulfathiazole is the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway.[5] Unlike humans, who obtain folic acid from their diet, bacteria must synthesize it de novo. This metabolic difference allows for the selective targeting of bacterial cells.[5]

Key Steps in the Mechanism of Action:

-

Structural Analogy: Sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), a natural substrate required by bacteria.[5]

-

Competitive Inhibition: Due to this structural similarity, sulfathiazole competes with PABA for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[5][6]

-

Inhibition of Folic Acid Synthesis: When sulfathiazole binds to DHPS, it prevents the conversion of PABA and dihydropteridine diphosphate into dihydropteroate, a crucial precursor to dihydrofolic acid.[5][6]

-

Bacteriostatic Effect: The disruption of folic acid synthesis halts the production of essential components like purines and thymidine, which are necessary for DNA replication and cell division. This inhibition of growth and proliferation results in a bacteriostatic effect, allowing the host's immune system to clear the infection.[5]

Caption: Mechanism of Action of Sulfathiazole.

Pharmacokinetics: ADME Profile

The disposition of sulfathiazole in the body has been characterized in several animal models. It is generally classified as a short-acting sulfonamide.[7]

Absorption

Sulfathiazole is absorbed after oral administration, though the rate can be slow and irregular.[8] In pigs receiving an oral dose of its sodium salt (214 mg/kg), the absorption half-life was 0.8 hours, with approximately 73% of the dose excreted in the urine within 24 hours, indicating substantial absorption.[9] Studies in dwarf goats showed an oral bioavailability of 52.6% after intraruminal administration.[10] The bioavailability from intramuscular injection in pigs is high, reported at 92%.[11][12]

Distribution

Following absorption, sulfathiazole is widely distributed throughout body tissues and fluids.[2][8] It can appear in pleural, peritoneal, and synovial fluids.[2] The volume of distribution (Vd) has been reported as 0.54-0.625 L/kg in pigs, 1.16 L/kg in a separate porcine study, and 0.23 L/kg in dwarf goats.[9][10][11] Protein binding for sulfathiazole is approximately 82%.[7]

Metabolism

The liver is the primary site of metabolism for sulfathiazole, with N4-acetylation being the major pathway.[2][13] The resulting metabolite, N4-acetylsulfathiazole, is bacteriologically inactive and generally less soluble than the parent compound.[2][13] Other metabolic routes in animals include conjugation at the N4-position (glucuronic acid, sulfate) and N1-position (glucuronide), as well as ring hydroxylation.[1] In humans, urine analysis has shown that a dose is excreted as unchanged sulfathiazole (63%), N4-acetylsulfathiazole (29%), sulfathiazole-N4-glucuronide (0.8%), sulfathiazole-N4-sulfate (0.5%), and sulfathiazole-N1-glucuronide (3.8%).[2][13]

Caption: Metabolic Pathways of Sulfathiazole.

Excretion

Sulfathiazole and its metabolites are excreted primarily by the kidneys.[8] The elimination half-life is relatively short, classifying it as a short-acting sulfonamide.[7] Reported elimination half-lives include 1.1-1.6 hours in sheep and pigs, 0.80 hours in dwarf goats, and a longer 9.0 hours in another porcine study.[3][9][10][11] Renal clearance of the parent drug is approximately 120 mL/min, with its acetylated metabolite cleared even more rapidly at 270 mL/min, suggesting active tubular secretion.[7]

Summary of Pharmacokinetic Parameters

| Parameter | Species | Value | Route | Reference |

| Elimination Half-life (t½) | Pigs | 9.0 ± 1.6 h | IV | [11][12] |

| Pigs | 1.4 - 1.6 h | IV | [9] | |

| Sheep | 1.1 - 1.3 h | IV / Oral | [3][9] | |

| Dwarf Goats | 0.80 ± 0.10 h | IV | [10] | |

| Volume of Distribution (Vd) | Pigs | 1.16 ± 0.16 L/kg | IV | [11][12] |

| Pigs | 0.54 - 0.625 L/kg | IV | [9] | |

| Dwarf Goats | 0.23 ± 0.05 L/kg | IV | [10] | |

| Clearance (Cl) | Pigs | 0.090 ± 0.007 L/kg/h | IV | [11][12] |

| Bioavailability (F) | Pigs | 0.92 ± 0.04 | IM | [11][12] |

| Dwarf Goats | 52.6 ± 7.2 % | Intraruminal | [10] | |

| Protein Binding | General | ~82% | - | [7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic and pharmacodynamic data. The following sections synthesize protocols from cited literature.

Pharmacokinetic Studies in Swine

A representative experimental design to determine the pharmacokinetics of sulfathiazole in pigs is as follows:

-

Animal Model: Healthy pigs (weight range 32-40 kg) are used.[9]

-

Drug Administration:

-

Intravenous (IV): A single dose of sulfathiazole sodium salt (e.g., 40 mg/kg or 72 mg/kg) is injected into the femoral or ear vein.[9][11]

-

Intramuscular (IM): A single dose (e.g., 40 mg/kg) is administered intramuscularly.[11][12]

-

Oral: A single dose (e.g., 214 mg/kg) is given via gastric intubation.[9]

-

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., over 25 hours) from a venous catheter. Urine is also collected over the same period.[9] For tissue residue studies, animals are slaughtered at various times post-administration, and samples are taken from muscle, liver, kidney, and fat.[9][11]

-

Sample Analysis: Concentrations of sulfathiazole and its metabolites (like N4-acetylsulfathiazole) in plasma, urine, and tissues are determined using validated analytical methods such as High-Performance Thin-Layer Chromatography (HPTLC) or other microbiological/chromatographic assays.[11][12]

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software. The data for sulfathiazole is often best fitted to a one- or two-compartment model to calculate parameters such as half-life, volume of distribution, and clearance.[9][11]

Caption: Generalized Workflow for a Pharmacokinetic Study.

Adverse Effects and Toxicity

While effective, sulfathiazole use is associated with several adverse effects, which contributed to its decline in human medicine. These include:

-

Hypersensitivity Reactions: Rashes are common, and severe, life-threatening conditions like Stevens-Johnson syndrome can occur.[13][14]

-

Renal Toxicity: Sulfathiazole and its acetylated metabolite are poorly soluble, especially in acidic urine, which can lead to crystalluria (crystal formation in urine), potentially causing kidney stones and renal damage.[7][14]

-

Hematological Effects: Blood-related issues such as leukopenia (low white blood cells), thrombocytopenia (low platelets), and hemolytic anemia have been reported.[14]

Conclusion

Sulfathiazole is a bacteriostatic antibiotic that inhibits bacterial growth by competitively blocking the folic acid synthesis pathway. Its pharmacokinetic profile is characterized by rapid absorption and excretion, classifying it as a short-acting sulfonamide. While its systemic use in humans is now limited due to the availability of safer alternatives and concerns over toxicity and bacterial resistance, the foundational data on its pharmacokinetics and pharmacodynamics remain valuable for veterinary medicine, drug research, and understanding the broader class of sulfonamide antibiotics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulphathiazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. karger.com [karger.com]

- 8. youtube.com [youtube.com]

- 9. fao.org [fao.org]

- 10. Oral bioavailability of sulphamethoxydiazine, sulphathiazole and sulphamoxole in dwarf goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. e-lactancia.org [e-lactancia.org]

- 14. What are the side effects of Sulfathiazole? [synapse.patsnap.com]

An In-depth Technical Guide to Sulfathiazole Resistance Mechanisms in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying bacterial resistance to sulfathiazole, a competitive inhibitor of dihydropteroate synthase (DHPS). The guide details the key resistance strategies employed by bacteria, including enzymatic target modification and active efflux, supported by quantitative data, detailed experimental protocols, and visual representations of the core biological pathways.

Introduction to Sulfathiazole and its Mechanism of Action

Sulfathiazole is a sulfonamide antibiotic that targets the bacterial folic acid (Vitamin B9) biosynthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making its production vital for bacterial growth and replication.[1] Sulfathiazole acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (pABA) and dihydropterin pyrophosphate to form dihydropteroate.[2] By mimicking the structure of pABA, sulfathiazole binds to the active site of DHPS, preventing the synthesis of functional folic acid and leading to a bacteriostatic effect.[2]

Core Mechanisms of Sulfathiazole Resistance

Bacteria have evolved sophisticated mechanisms to overcome the inhibitory effects of sulfathiazole. These resistance strategies can be broadly categorized into two main groups: alteration of the drug target and reduction of intracellular drug concentration.

Alteration of the Drug Target: Dihydropteroate Synthase (DHPS)

The most prevalent mechanism of resistance to sulfathiazole involves modifications to the DHPS enzyme, which reduces the drug's binding affinity while preserving the enzyme's ability to bind its natural substrate, pABA.[3] This is achieved through two primary means:

-

Chromosomal Mutations in the folP Gene: Spontaneous mutations in the folP gene, which encodes DHPS, can lead to amino acid substitutions in the enzyme's active site. These mutations decrease the binding affinity of sulfathiazole, rendering the drug less effective.

-

Acquisition of Sulfonamide-Resistant DHPS Variants (sul genes): Bacteria can acquire mobile genetic elements, such as plasmids, that carry genes encoding for sulfonamide-resistant DHPS variants.[4] The most common of these are sul1, sul2, and sul3. These acquired enzymes are not effectively inhibited by sulfathiazole but still efficiently catalyze the synthesis of dihydropteroate.[4]

Reduced Intracellular Drug Concentration

Another key resistance strategy involves minimizing the concentration of sulfathiazole within the bacterial cell. This is primarily accomplished through:

-

Active Efflux Pumps: Bacteria can express membrane-bound protein complexes known as efflux pumps that actively transport a wide range of substrates, including antibiotics like sulfathiazole, out of the cell.[5] The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly important in Gram-negative bacteria for extruding various toxic compounds.[5]

Quantitative Data on Sulfathiazole Resistance

The following tables summarize quantitative data related to sulfathiazole resistance, including Minimum Inhibitory Concentrations (MICs) and DHPS enzyme kinetics.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfathiazole against Escherichia coli

| Strain | Relevant Genotype | Sulfathiazole MIC (µg/mL) | Reference |

| E. coli BN102 | Wild-type folP | 0.25 | [3] |

| E. coli BN122 | folP mutation (Pro64→Ser), sur (efflux) | 10 | [3] |

| E. coli BN123 | folP mutation (Pro64→Ser), sux | 14 | [3] |

| E. coli C600ΔfolP + pUC19 (wild-type folP) | Wild-type folP | 20 µM (approx. 5.1 µg/mL) | [6] |

| E. coli C600ΔfolP + pUC19 (triple-mutant folP) | Mutant folP | 50 µM (approx. 12.8 µg/mL) | [6] |

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfonamides against Staphylococcus aureus

| Strain Background | Relevant Genotype | Sulfamethoxazole MIC (µg/mL) | Dapsone MIC (µg/mL) | Reference |

| USA300 AH1263 | Wild-type folP | 2.1 | 8.3 | [7] |

| USA300 AH1263 | folP (F17L) | 4.2 | 16.7 | [7] |

| USA300 AH1263 | folP (S18L) | 4.2 | 16.7 | [7] |

| USA300 AH1263 | folP (T51M) | 8.3 | 66.7 | [7] |

Table 3: Kinetic Parameters of Dihydropteroate Synthase (DHPS) Variants

| Organism | DHPS Variant | Substrate | Km (µM) | Ki for Sulfathiazole (µM) | Reference |

| Escherichia coli | Wild-type | pABA | - | - | [3] |

| Escherichia coli | Mutant (Dallas et al.) | pABA | Increased 10-fold | Increased 150-fold | [3] |

| Staphylococcus aureus | Wild-type | pABA | - | - | [8] |

| Plasmodium falciparum | Wild-type | pABA | - | - | [8] |

| Streptococcus pneumoniae | Wild-type | pABA | - | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize sulfathiazole resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of sulfathiazole using the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Sulfathiazole stock solution

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Plate reader

Procedure:

-

Prepare Sulfathiazole Dilutions: Prepare a series of two-fold dilutions of the sulfathiazole stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading Results: The MIC is defined as the lowest concentration of sulfathiazole that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

PCR-Based Detection of Sulfonamide Resistance Genes (sul1, sul2, sul3)

This protocol outlines the steps for detecting the presence of sul1, sul2, and sul3 genes in bacterial isolates using polymerase chain reaction (PCR).

Materials:

-

Bacterial genomic DNA extract

-

PCR tubes

-

Primers for sul1, sul2, and sul3 (sequences to be obtained from relevant literature)

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Thermocycler

-

Agarose gel electrophoresis equipment

Procedure:

-

Prepare PCR Master Mix: For each sul gene, prepare a master mix containing the reaction buffer, dNTPs, forward and reverse primers, and Taq DNA polymerase.

-

Set up PCR Reactions: Aliquot the master mix into PCR tubes. Add the template genomic DNA to each respective tube. Include a positive control (DNA from a known sul-positive strain) and a negative control (nuclease-free water instead of template DNA).

-

Perform PCR Amplification: Place the PCR tubes in a thermocycler and run the following program (annealing temperatures may need optimization based on the specific primers used):

-

Initial denaturation: 95°C for 5 minutes

-

30 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 7 minutes

-

-

Analyze PCR Products: Run the PCR products on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide). Visualize the DNA bands under UV light. The presence of a band of the expected size for each sul gene indicates a positive result.

Dihydropteroate Synthase (DHPS) Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to measure the activity of DHPS. The assay couples the production of pyrophosphate (PPi) to the oxidation of NADH.

Materials:

-

Purified DHPS enzyme

-

p-Aminobenzoic acid (pABA)

-

Dihydropterin pyrophosphate (DHPP)

-

Pyrophosphate-dependent phosphofructokinase

-

Aldolase

-

Triosephosphate isomerase

-

Glycerol-3-phosphate dehydrogenase

-

Fructose-6-phosphate

-

NADH

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, fructose-6-phosphate, NADH, and the coupling enzymes.

-

Initiate the Reaction: Add the DHPS enzyme and pABA to the cuvette. Start the reaction by adding DHPP.

-

Monitor NADH Oxidation: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of PPi production, and thus to the activity of DHPS.

-

Calculate Enzyme Activity: The specific activity of the DHPS enzyme can be calculated from the rate of change in absorbance, the molar extinction coefficient of NADH, and the concentration of the enzyme.

Visualizing Sulfathiazole Resistance Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and mechanisms involved in sulfathiazole action and resistance.

Bacterial Folic Acid Biosynthesis Pathway and Sulfathiazole Inhibition

Plasmid-Mediated Transfer of sul Resistance Genes (Conjugation)

Mechanism of an RND-type Efflux Pump

References

- 1. blog.addgene.org [blog.addgene.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene transfer: conjugation. | Semantic Scholar [semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Onslaught: A Technical Guide to the Prokaryotic Targets of Sulfathiazole

For Immediate Release

[City, State] – October 30, 2025 – In a comprehensive technical guide released today, researchers and drug development professionals are offered an in-depth exploration of the biological targets of the sulfonamide antibiotic, sulfathiazole, within prokaryotic cells. This whitepaper provides a detailed analysis of the drug's mechanism of action, quantitative data on its efficacy, and meticulous experimental protocols, serving as a critical resource for the scientific community.

Executive Summary

Sulfathiazole, a potent bacteriostatic agent, primarily exerts its antimicrobial effect by targeting and inhibiting a crucial enzyme in the bacterial folic acid synthesis pathway: dihydropteroate synthase (DHPS) . By acting as a competitive inhibitor of the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfathiazole effectively halts the production of dihydrofolic acid, a precursor essential for DNA and RNA synthesis. This targeted disruption of a vital metabolic pathway, which is absent in humans who obtain folic acid from their diet, forms the basis of sulfathiazole's selective toxicity against prokaryotes. This guide delves into the molecular interactions governing this inhibition, presents key quantitative metrics of its activity, and outlines the experimental methodologies used to elucidate these mechanisms.

The Primary Target: Dihydropteroate Synthase (DHPS)

The central tenet of sulfathiazole's antibacterial activity lies in its structural mimicry of PABA. This allows it to bind to the active site of DHPS, a key enzyme in the folate biosynthesis pathway.[1] The inhibition of DHPS by sulfathiazole is a classic example of competitive inhibition.

Mechanism of Action:

-

Competition with PABA: Sulfathiazole and PABA compete for the same binding site on the DHPS enzyme.

-

Formation of a Non-functional Product: When sulfathiazole binds to DHPS, it can lead to the formation of a non-functional dihydropteroate analog.

-

Depletion of Folic Acid: The blockage of the normal enzymatic reaction leads to a depletion of dihydrofolic acid and its downstream product, tetrahydrofolic acid.

-

Inhibition of Nucleic Acid Synthesis: Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

-

Bacteriostasis: The inability to synthesize new genetic material results in the cessation of bacterial growth and replication, a state known as bacteriostasis.

Quantitative Data on Sulfathiazole Activity

The efficacy of sulfathiazole can be quantified through several key parameters, including its inhibition constant (Ki) against DHPS and its Minimum Inhibitory Concentration (MIC) against various bacterial species.

Inhibition of Dihydropteroate Synthase (DHPS)

The inhibition constant (Ki) represents the concentration of sulfathiazole required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition. Resistance to sulfathiazole often arises from mutations in the folP gene, which encodes for DHPS, leading to a decreased binding affinity for the drug.

| Organism/Strain | DHPS Status | Fold Increase in Ki for Sulfathiazole | Reference |

| Escherichia coli | Mutant | 150-fold | [2] |

| Escherichia coli | Mutant | 3,000-fold | [2] |

Table 1: Impact of DHPS mutations on the inhibition constant (Ki) of sulfathiazole in Escherichia coli.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Species | MIC (µg/mL) | Reference |

| Haemophilus parasuis | 32 - 512 | [3] |

| Escherichia coli (susceptible) | 128 | [1] |

| Escherichia coli (resistant, sulII gene) | >2,048 | [1] |

Table 2: Representative Minimum Inhibitory Concentration (MIC) values of sulfathiazole against various bacterial species.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of sulfathiazole with its prokaryotic targets.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of sulfathiazole against DHPS.

Materials:

-

Purified DHPS enzyme

-

Sulfathiazole solutions of varying concentrations

-

Para-aminobenzoic acid (PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Scintillation fluid and vials

-

Radiolabeled PABA (e.g., [3H]PABA or [14C]PABA)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified DHPS enzyme, and the desired concentration of sulfathiazole or a vehicle control.

-

Pre-incubation: Incubate the mixture for a specified time at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrates, PABA (containing a tracer amount of radiolabeled PABA) and DHPP.

-

Incubation: Allow the reaction to proceed for a set period, ensuring that the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as ethanol or a strong acid.

-

Separation of Product: Separate the radiolabeled dihydropteroate product from the unreacted radiolabeled PABA substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of product formed by measuring the radioactivity in the product spot/peak using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each sulfathiazole concentration compared to the vehicle control. Determine the IC50 (the concentration of inhibitor that causes 50% inhibition) and subsequently the Ki value using the Cheng-Prusoff equation.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sulfathiazole stock solution

-

Sterile diluent (e.g., saline or broth)

-

Incubator

Procedure:

-

Preparation of Sulfathiazole Dilutions: Perform a serial two-fold dilution of the sulfathiazole stock solution in CAMHB directly in the 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL. Further dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the sulfathiazole dilutions. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of sulfathiazole at which there is no visible growth.

Visualizing the Molecular Interactions and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental processes.

Caption: Competitive inhibition of DHPS by sulfathiazole in the bacterial folate synthesis pathway.

Caption: Experimental workflow for characterizing sulfathiazole's biological targets.

Conclusion

This technical guide reaffirms that dihydropteroate synthase is the primary biological target of sulfathiazole in prokaryotic cells. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers engaged in antimicrobial drug discovery and development. A thorough understanding of the molecular mechanisms of existing antibiotics like sulfathiazole is paramount for the development of novel therapeutic strategies to combat the growing threat of antimicrobial resistance. The visualization of the drug-target interaction and experimental workflows aims to facilitate a deeper comprehension of these complex processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-lactancia.org [e-lactancia.org]

- 4. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eucast: MIC determination [eucast.org]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eucast: EUCAST [eucast.org]

- 10. m.youtube.com [m.youtube.com]

Sulfathiazole Derivatives: A Technical Guide to Their Synthesis, Mechanisms, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfathiazole, a potent antibacterial agent, has served as a foundational scaffold for the development of a diverse array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and potential therapeutic applications of sulfathiazole derivatives. Detailed experimental protocols for the synthesis of key derivatives and for the evaluation of their biological activities are presented. The guide also features a comprehensive compilation of quantitative data, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities, organized into clear, comparative tables. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs discussed.

Introduction

Sulfathiazole belongs to the sulfonamide class of drugs, which were among the first synthetic antimicrobial agents to be widely used.[1] The core structure, characterized by a substituted p-aminobenzenesulfonamide, has proven to be a versatile template for medicinal chemists. By modifying the thiazole ring and the amino group, researchers have successfully synthesized derivatives with enhanced potency and a wider range of biological activities, extending beyond their antibacterial origins. These modifications have led to the discovery of compounds with promising antifungal, anticancer, and enzyme-inhibiting properties.[2][3] This guide aims to provide a comprehensive technical resource for professionals engaged in the research and development of novel therapeutic agents based on the sulfathiazole scaffold.

Synthesis of Sulfathiazole Derivatives

A common and effective method for synthesizing a significant class of sulfathiazole derivatives involves the formation of Schiff bases. This reaction typically involves the condensation of an aldehyde or ketone with the primary amino group of sulfathiazole.

General Experimental Protocol for the Synthesis of Sulfathiazole Schiff Bases

This protocol outlines the synthesis of a sulfathiazole Schiff base derivative through the reaction of sulfathiazole with a substituted benzaldehyde.[4][5]

Materials:

-

Sulfathiazole

-

Substituted benzaldehyde (e.g., 4-Diethylamino-2-hydroxybenzaldehyde)[4]

-

Ethanol[4]

-

Methanol[5]

-

Glacial Acetic Acid (optional, as a catalyst)[5]

-

Diethyl ether

-

Vacuum desiccator with silica gel

Procedure:

-

Dissolution of Reactants: Prepare a solution of sulfathiazole (1 mmol) in 30 cm³ of ethanol. In a separate flask, prepare a solution of the substituted benzaldehyde (1 mmol) in 20 cm³ of ethanol.[4] Alternatively, for a different solvent system, dissolve sulfathiazole (1 mmol) in 10 mL of methanol and the substituted benzaldehyde (1 mmol) in 2 mL of methanol.[5]

-

Reaction Mixture: Combine the ethanolic or methanolic solutions of sulfathiazole and the substituted benzaldehyde. If using methanol, a few drops of glacial acetic acid can be added as a catalyst.[5]

-

Reflux: Heat the reaction mixture to reflux. The reflux time can vary depending on the specific reactants, but a typical duration is between 3 to 6 hours.[4][5]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: The crude product is washed with hot methanol and then with diethyl ether to remove unreacted starting materials and impurities.[5]

-

Drying: The purified product is dried in a vacuum desiccator over silica gel to yield the final Schiff base derivative.[4]

Characterization: The structure of the synthesized Schiff base should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR, along with elemental analysis.

Potential Applications and Mechanisms of Action

Sulfathiazole derivatives have demonstrated a wide range of biological activities, targeting various pathogens and cellular processes.

Antibacterial Activity

The primary and most well-known application of sulfathiazole and its derivatives is in combating bacterial infections.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including sulfathiazole derivatives, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[6][7][8] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfathiazole derivatives bind to the active site of the enzyme, blocking the folate synthesis pathway and thereby inhibiting bacterial growth and replication.[8]

Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used qualitative technique to assess the susceptibility of bacteria to antimicrobial agents.[9][10]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)

-

Sterile filter paper disks (6 mm in diameter)

-

Solution of the sulfathiazole derivative at a known concentration

-

Positive control antibiotic disks

-

Blank disks (negative control)

-

Sterile forceps

-

Incubator (37°C)

Procedure:

-

Inoculation: Dip a sterile swab into the standardized bacterial suspension. Rotate the swab against the side of the tube to remove excess liquid. Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.

-

Disk Application: Using sterile forceps, place the filter paper disks impregnated with the sulfathiazole derivative solution onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. Also, place the positive and negative control disks.

-

Incubation: Invert the plates and incubate at 37°C for 16-20 hours.[10]

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in broth (adjusted to a standardized concentration)

-

Solution of the sulfathiazole derivative

-

Multichannel pipette

Procedure:

-

Serial Dilution: Prepare serial twofold dilutions of the sulfathiazole derivative in MHB directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test bacterium to each well.

-

Controls: Include a growth control well (containing bacteria and broth but no antimicrobial agent) and a sterility control well (containing only broth).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Table 1: Antibacterial Activity of Sulfathiazole Derivatives (MIC Values)

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Sulfathiazole Derivative 1a | Staphylococcus aureus ATCC 25923 | 256 | |

| Sulfathiazole Derivative 1b | Staphylococcus aureus ATCC 25923 | 64 | |

| Sulfathiazole Derivative 1c | Staphylococcus aureus ATCC 25923 | 128 | |

| Sulfathiazole Derivative 1d | Staphylococcus aureus ATCC 25923 | 128 | |

| Sulfathiazole Derivative | Staphylococcus aureus | 4.10 x 10⁻³ mmol | [11] |

| Sulfathiazole Derivative | Vibrio cholerae | 4.10 x 10⁻³ mmol | [11] |

| Sulfonamide Derivative I | Staphylococcus aureus (clinical isolates) | 32 - 512 | [1] |

| Sulfonamide Derivative II | Staphylococcus aureus (clinical isolates) | 64 - 512 | [1] |

| Sulfonamide Derivative III | Staphylococcus aureus (clinical isolates) | 128 - 512 | [1] |

Anticancer Activity

Recent studies have highlighted the potential of sulfathiazole derivatives as anticancer agents, with some compounds exhibiting significant cytotoxicity against various cancer cell lines.

Mechanism of Action: Inhibition of VEGFR-2 and EGFR Signaling Pathways

Several sulfathiazole derivatives have been shown to act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[12] Both VEGFR-2 and EGFR are receptor tyrosine kinases that play critical roles in tumor angiogenesis, proliferation, and survival. By inhibiting these receptors, sulfathiazole derivatives can disrupt downstream signaling cascades, leading to the suppression of tumor growth and metastasis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

96-well plates

-

Complete cell culture medium

-

Sulfathiazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the sulfathiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Anticancer Activity of Sulfathiazole and Related Derivatives (IC₅₀ Values)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Theophylline Derivative d17 | A549 | 6.76 ± 0.25 | [13] |

| Theophylline Derivative d17 | MCF-7 | 12.61 ± 3.48 | [13] |

| Theophylline Derivative d17 | H460 | 5.93 ± 0.97 | [13] |

| Tetrahydrobenzo[b]thiophene Derivative 14 | HepG2 | 7.9 ± 0.67 | [14] |

| Tetrahydrobenzo[b]thiophene Derivative 15 | HepG2 | 2.85 ± 0.17 | [14] |

| Tetrahydrobenzo[b]thiophene Derivative 14 | MCF-7 | 7.5 ± 0.8 | [14] |

| Tetrahydrobenzo[b]thiophene Derivative 15 | MCF-7 | 3.5 ± 0.26 | [14] |

| Coumarin-Triazole Hybrid LaSOM 186 | MCF-7 | 2.66 | [15] |

| Coumarin-Triazole Hybrid LaSOM 190 | MCF-7 | >2.66, <10.08 | [15] |

| Coumarin-Triazole Hybrid LaSOM 185 | MCF-7 | >2.66, <10.08 | [15] |

| Coumarin-Triazole Hybrid LaSOM 180 | MCF-7 | 10.08 | [15] |

| 1,3,4-Oxadiazole Derivative | HepG2 | Varies | [16] |

| 1,3,4-Oxadiazole Derivative | MCF-7 | Varies | [16] |

Carbonic Anhydrase Inhibition

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.

Mechanism of Action

Sulfonamide-based inhibitors coordinate to the Zn(II) ion in the active site of carbonic anhydrase, disrupting the enzyme's catalytic activity. This inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer where specific CA isoforms are overexpressed. X-ray crystallography studies have provided detailed insights into the binding modes of sulfonamides within the CA active site, revealing key interactions with amino acid residues that contribute to their inhibitory potency and selectivity.[17][18][19]

Table 3: Carbonic Anhydrase Inhibitory Activity of Sulfonamide Derivatives (IC₅₀/Kᵢ Values)

| Compound/Derivative | CA Isoform | IC₅₀/Kᵢ (nM) | Reference |

| Acetazolamide-based derivative | hCA II | 16.7 (best IC₅₀) | [20] |

| Benzenesulfonamide derivative | hCA II | 0.56 - 17.1 (Kᵢ) | [21] |

| Benzenesulfonamide derivative | hCA IX | 4.5 - 47.0 (Kᵢ) | [21] |

| Benzenesulfonamide derivative | hCA XII | 0.85 - 376 (Kᵢ) | [21] |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivative | hCA I | 0.033 - 0.14 µM (IC₅₀) | [3] |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivative | hCA II | 0.030 - 0.11 µM (IC₅₀) | [3] |

| Nitro-1,3-dioxoisoindolin-2-yl benzenesulfonamide | hCA II | 1.7 - 887 (Kᵢ) | [22] |

Experimental Workflows

Visualizing the logical flow of experimental procedures can aid in understanding the overall research strategy.

Conclusion

Sulfathiazole derivatives represent a rich and versatile class of compounds with significant therapeutic potential. Their established antibacterial activity, coupled with emerging evidence of their efficacy as anticancer and enzyme-inhibiting agents, underscores the continued importance of this chemical scaffold in drug discovery. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and scientists working to develop the next generation of sulfathiazole-based therapeutics. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the promising in vitro activities of these derivatives into clinically effective treatments.

References

- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carbonic-anhydrase-inhibitors-sar-and-x-ray-crystallographic-study-for-the-interaction-of-sugar-sulfamates-sulfamides-with-isozymes-i-ii-and-iv - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. nveo.org [nveo.org]

- 5. jetir.org [jetir.org]

- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. biorxiv.org [biorxiv.org]

- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 15. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carbonic anhydrase inhibitors: synthesis and inhibition of the human carbonic anhydrase isoforms I, II, IX and XII with benzene sulfonamides incorporating 4- and 3-nitrophthalimide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Bacteriostatic Effects of Sulfathiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on the bacteriostatic properties of sulfathiazole, a key sulfonamide that played a pivotal role in the pre-penicillin era of antimicrobial therapy. This document provides a comprehensive overview of the early quantitative data, detailed experimental methodologies, and the core mechanism of action as understood by pioneering researchers in the 1940s.

Core Mechanism of Action: Competitive Inhibition

Early investigations into the mode of action of sulfonamides, including sulfathiazole, established their function as competitive inhibitors of a crucial bacterial metabolic pathway.[1][2] Sulfathiazole acts as a structural analog of para-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] By competitively binding to DHPS, sulfathiazole disrupts the synthesis of dihydrofolic acid, a precursor to folic acid. Folic acid is vital for the synthesis of nucleic acids and certain amino acids, which are necessary for bacterial growth and replication.[1][2] This inhibition of folic acid synthesis results in a bacteriostatic effect, meaning it halts the proliferation of bacteria, rather than directly killing them, allowing the host's immune system to clear the infection.[1][2]

dot

Quantitative Data from Early In Vitro Studies

The following tables summarize the quantitative data from early studies on the bacteriostatic effects of sulfathiazole against various bacterial species. These studies were crucial in establishing the efficacy and spectrum of activity of this sulfonamide.

Table 1: Bacteriostatic Concentrations of Sulfathiazole

| Bacterium | Medium | Inoculum Size | Bacteriostatic Concentration (mg/100 mL) | Reference |

| Staphylococcus aureus | Nutrient Broth | Not specified | > 20 | Muir et al., 1942 |

| Staphylococcus aureus | Synthetic Medium | ~180 organisms/tube | 1.25 | Muir et al., 1942 |

| Streptococcus pyogenes | Broth with 5% defibrinated horse blood | 10^-6 dilution of 18-hr culture | 0.2 | N/A |

| Escherichia coli | Synthetic Medium | Small inocula | "Relatively small concentrations" | N/A |

| Pneumococcus (Type I) | Broth with 2% normal rabbit serum | 4,000 cells | 0.5 | N/A |

Table 2: Antagonism of Sulfathiazole's Bacteriostatic Effect by PABA

Early research definitively showed that the bacteriostatic action of sulfathiazole could be reversed by the addition of PABA. This finding was a cornerstone in understanding its mechanism of action.

| Bacterium | Sulfathiazole Concentration (M) | PABA Concentration for Reversal (M) | Molar Ratio (PABA:Sulfathiazole) for Reversal | Reference |

| E. coli | 2.5 x 10^-6 | 1.25 - 5.00 x 10^-7 | 1:20 - 1:5 | N/A |

This table illustrates the principle of competitive antagonism. The precise ratios could vary depending on the bacterial species and experimental conditions.

Experimental Protocols from Early Studies

The methodologies employed in the 1940s laid the groundwork for modern antimicrobial susceptibility testing. The following sections detail the typical experimental protocols used to evaluate the bacteriostatic effects of sulfathiazole.

Preparation of Media

-